molecular formula C9H8ClN3O B1604683 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline CAS No. 886365-74-8

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline

Cat. No.: B1604683
CAS No.: 886365-74-8
M. Wt: 209.63 g/mol
InChI Key: KFBPWVGVJYBSGY-UHFFFAOYSA-N
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Description

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline is a heterocyclic compound that contains both an oxadiazole ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline group. One common method involves the cyclization of a suitable precursor such as a hydrazide with a nitrile oxide to form the oxadiazole ring. The chloromethyl group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus trichloride. The final step involves the coupling of the oxadiazole intermediate with an aniline derivative under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for other functional groups, enhancing the compound’s binding affinity and specificity. The aniline moiety can participate in hydrogen bonding and other interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
  • 2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)benzene

Uniqueness

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline is unique due to the presence of both the chloromethyl group and the aniline moiety. This combination allows for a wide range of chemical modifications and applications. The chloromethyl group is particularly reactive, enabling the synthesis of various derivatives through nucleophilic substitution reactions .

Properties

IUPAC Name

2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-3-1-2-4-7(6)11/h1-4H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBPWVGVJYBSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649653
Record name 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-74-8
Record name 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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